Product packaging for Acid blue 41(Cat. No.:CAS No. 2666-17-3)

Acid blue 41

Cat. No.: B1588404
CAS No.: 2666-17-3
M. Wt: 488.5 g/mol
InChI Key: CPKNWMILTFPHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical Framework of Anthraquinone (B42736) Dye Classification within Advanced Organic Chemistry

Anthraquinone dyes are structurally derived from anthraquinone, a polycyclic aromatic hydrocarbon. cymitquimica.com Their classification within advanced organic chemistry is based on both their chemical constitution and their application method. britannica.comscribd.com The core chromophore is the 9,10-anthraquinone skeleton. core.ac.uk The color and properties of the dye are modified by the presence of various auxochromes (e.g., -NH2, -OH) and other substituents on this core structure. stainsfile.commdpi.com These substituents influence the electronic properties of the molecule, altering the energy of the π-electron system and thus the wavelength of light absorbed. researchgate.net

From a structural perspective, they are a class of dyes characterized by the quinoid ring system as the primary chromophore. stainsfile.com They can be further categorized based on the types of substituents, such as hydroxyl or amino groups, which significantly impact their color and application. stainsfile.com For instance, the introduction of electron-donating groups like amino (-NH2) or hydroxyl (-OH) groups can cause a bathochromic shift (a shift to longer wavelengths), deepening the color. mdpi.com

In terms of application, anthraquinone dyes are subdivided into various classes, including acid, mordant, vat, and disperse dyes. britannica.com Acid dyes, such as Acid Blue 41, contain water-solubilizing groups like sulfonic acid (-SO3H). britannica.com These anionic groups provide affinity for cationic substrates like protein fibers (wool, silk) and polyamides. britannica.commdpi.com This classification is crucial for understanding the dye's intended use and the chemical principles governing its interaction with different materials.

Evolution of Research Trajectories in Anthraquinone-Based Chromophores

The study of anthraquinone-based chromophores has evolved significantly over time. Initially, research was heavily focused on natural anthraquinone dyes, such as alizarin (B75676) from the madder plant, which were used for centuries. britannica.comnumberanalytics.com The late 19th century saw a shift towards synthetic dyes, driven by advances in organic chemistry and the desire for a wider palette of colors with better fastness properties. britannica.comresearchgate.net

Early synthetic work concentrated on replicating and modifying natural dye structures. The development of synthetic routes to anthraquinone and its derivatives was a major focus. britannica.com Over the years, research has expanded from simple synthesis to the development of dyes with specific properties for new technologies. For example, research has been directed towards creating polymeric dyes containing the anthraquinone chromophore to improve properties like thermal stability and resistance to sublimation. scirp.orgscirp.org

More recently, research trajectories have diversified into high-technology applications. Anthraquinone derivatives are now investigated for their potential in fields beyond textiles, including:

Photoinitiators: For use in photopolymerization processes, with research focusing on designing systems that are active in the visible light range. researchgate.net

Electrochromic Materials: Polyamides and polyimides containing anthraquinone units have been studied for their potential in smart windows and displays. bohrium.com

Advanced Materials: The unique electronic properties of anthraquinones make them candidates for use in organic electronics and materials science. cymitquimica.comnumberanalytics.com

Biomedical Applications: Some anthraquinone derivatives exhibit biological activities and have been explored for therapeutic uses. mdpi.comnumberanalytics.com

Near-Infrared (NIR) Absorbers: Recent efforts have focused on extending the conjugation of the anthraquinone core to create chromophores that absorb in the NIR-II window, with potential applications in photothermal therapy. acs.orgnih.gov

This evolution reflects a broader trend in chemistry, moving from the synthesis of molecules for traditional industries to the design of functional materials with highly specific and advanced properties.

Overview of Interdisciplinary Methodological Approaches in this compound Investigations

The comprehensive study of a compound like this compound requires a combination of methodologies from various scientific disciplines. This interdisciplinary approach is essential for a full characterization, from its basic chemical identity to its behavior in complex systems. tandfonline.comcentralasianstudies.org

Chemical Synthesis and Characterization: The foundation of any study is the synthesis of the dye. The synthesis of this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic acid) with N-(4-aminophenyl)-N-methylacetamide. chemicalbook.comed.gov Following synthesis, a battery of analytical techniques is employed for characterization.

Spectroscopic and Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating the dye from impurities and its hydrolysis products, allowing for accurate quantification. researchgate.netresearchgate.net HPLC is often coupled with mass spectrometry for definitive identification. researchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (LC/ESI-MS) are crucial for identifying the parent molecule and any related products or impurities with high certainty. researchgate.net

Spectrophotometry (UV-Vis): Used for routine quantification and to determine the maximum absorbance wavelength (λmax) of the dye. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the molecule, confirming its structure. scirp.org

Computational Chemistry:

Density Functional Theory (DFT): Computational methods, particularly DFT, are used to investigate the electronic structure and predict the visible absorption spectra (λmax) of anthraquinone dyes. researchgate.netwhiterose.ac.uk These calculations provide insights into the relationship between the dye's structure and its color.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the behavior of dye molecules in different environments, such as in liquid crystal hosts, helping to understand and predict their alignment and dichroic properties. mdpi.comrsc.org

This convergence of synthetic chemistry, analytical science, and computational modeling provides a powerful toolkit for the in-depth investigation of complex chromophores like this compound. nih.gov

Chemical Data and Properties

Below are tables detailing the key chemical information for this compound and its primary synthetic precursor.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name sodium;4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonate
CAS Number 2666-17-3
Molecular Formula C23H18N3NaO6S
Molecular Weight 487.46 g/mol
Appearance Dark blue powder
Solubility Soluble in water

| C.I. Name | this compound |

Data sourced from references: chemicalbook.com

Table 2: Properties of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Property Value
Common Name Bromaminic acid
CAS Number 116-81-4
Molecular Formula C14H8BrNO5S
Molecular Weight 382.19 g/mol

| Role in Synthesis | Key intermediate for anthraquinone dyes |

Data sourced from references: cymitquimica.comechemi.comdyestuffintermediates.com

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s) Role/Context
This compound C.I. 62130 Main subject of the article
Anthraquinone Parent structure of the dye class
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid Bromaminic acid Key precursor for this compound
N-(4-aminophenyl)-N-methylacetamide Second precursor for this compound
Alizarin Example of a natural anthraquinone dye

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19N3O6S.Na<br>C23H19N3NaO6S B1588404 Acid blue 41 CAS No. 2666-17-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2666-17-3

Molecular Formula

C23H19N3O6S.Na
C23H19N3NaO6S

Molecular Weight

488.5 g/mol

IUPAC Name

4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C23H19N3O6S.Na/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29;/h3-11,25H,24H2,1-2H3,(H,30,31,32);

InChI Key

CPKNWMILTFPHEY-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na]

Other CAS No.

2666-17-3

Origin of Product

United States

Sophisticated Synthetic Methodologies and Mechanistic Elucidation

Novel Synthetic Pathways for Acid Blue 41 and Structurally Related Chromophores

Research into dye synthesis continuously seeks novel pathways that offer improved yields, higher purity, and more sustainable production methods. For anthraquinone (B42736) dyes like this compound, this involves innovations in catalysis and the adoption of green chemistry principles. Anthraquinones and their derivatives are a significant class of compounds used in the dye industry, with biosynthetic pathways being explored as potential sources for novel structures. benthamscience.combenthamdirect.com

The synthesis of this compound is a variation of the Ullmann condensation, a copper-catalyzed cross-coupling reaction. The design and optimization of the catalytic system are paramount for the successful and economical execution of such reactions. d-nb.info Research on the synthesis of structurally related anthraquinone dyes has demonstrated that various parameters critically influence the reaction outcome. These include the choice and dosage of the catalyst, the solvent system, the nature and concentration of the base, reaction temperature, and duration. d-nb.infonih.gov

For instance, in a copper-mediated Ullmann-type reaction for a novel anthraquinone dye, metallic copper (Cu(0)) was used as the catalyst. d-nb.info The optimization of this system revealed that cuprous ions (Cu(I)) are generally considered the primary reactive species for catalysis. nih.gov The efficiency of the reaction is highly sensitive to the reaction conditions, where even slight deviations can significantly impact the product yield. d-nb.infonih.gov

Table 1: Effect of Reaction Parameters on the Isolated Yield of a Model Anthraquinone Dye Precursor via Copper-Catalyzed Ullmann Reaction d-nb.infonih.gov

ParameterConditionIsolated Yield (%)Notes
Reaction Temperature (°C)80&lt;60Yield improves with temperature up to an optimal point (90°C), after which it may decrease due to side reactions.
9060.88
100&lt;60.88
Catalyst Dosage (mmol Cu)0.0TraceThe catalyst is essential. Yield increases with catalyst amount up to a certain level (0.1 mmol), then decreases, possibly due to aggregation or side reactions.
0.150.22
0.4&lt;50
Solvent Volume (mL DMF)5.049.64An optimal solvent volume (10.0 mL) is required to ensure proper dissolution and reaction kinetics without excessive dilution.
10.050.22
20.032.99

The principles of green chemistry are increasingly being integrated into dye synthesis to minimize environmental impact. This includes the use of environmentally benign solvents, renewable starting materials, and efficient, reusable catalysts. researchgate.net

One promising approach is the use of water as a solvent. Research has shown that alum (KAl(SO4)2·12H2O) can act as an effective and novel catalyst for synthesizing anthraquinone derivatives from phthalic anhydride (B1165640) and substituted benzenes in water at room temperature, achieving good to excellent yields (70–96%). researchgate.net This method offers advantages such as environmental friendliness, high yields, and a simple workup procedure. researchgate.net Other heterogeneous catalysts like silica (B1680970) sulfuric acid have also been reported for anthraquinone synthesis, noted for their reusability and the high purity of the resulting products. researchgate.net Furthermore, biosynthetic pathways, leveraging enzymes like cytochrome P450 monooxygenases and glycosyltransferases, are being explored to produce diverse anthraquinone structures from renewable resources. benthamscience.combenthamdirect.com

Catalyst Design and Reaction Optimization in Complex Dye Synthesis

Reaction Kinetics and Thermodynamic Analysis of Formation Mechanisms

Understanding the kinetics and thermodynamics of dye formation is crucial for process control and optimization. Kinetic studies provide insights into reaction rates and pathways, while thermodynamic analysis reveals the feasibility and energy changes associated with the reaction. rsc.orghilarispublisher.com The study of dye-collagen interactions, for example, utilizes kinetic and thermodynamic analysis to elucidate the mechanism of bond formation. rsc.org

For dye synthesis, the rate of reaction is a key parameter. In the continuous synthesis of other complex dyes, the reaction rate is significantly influenced by temperature, with higher temperatures generally accelerating the reaction. acs.org The study of the kinetics of dye self-association in aqueous solutions also provides valuable models for understanding intermolecular interactions. researchgate.net

Thermodynamic parameters such as standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°) are used to describe the dyeing process from a thermodynamic perspective. hilarispublisher.com These values are dependent on the structures of the dye and the substrate. hilarispublisher.com In dye-surfactant systems, thermodynamic functions can be derived from conductometric and surface tension measurements, which help in understanding micelle formation and interaction spontaneity. kfu.edu.sa

The synthesis of this compound involves two key chemical transformations: amination and sulfonation. The amination step, which couples the anthraquinone core to an aniline (B41778) derivative, typically proceeds via a copper-catalyzed Ullmann condensation. The mechanism for this reaction is complex, with several proposed pathways, including oxidative addition/reductive elimination, which is often favored in interpreting these reactions. d-nb.infonih.gov

Sulfonation, the introduction of the sulfonic acid group (-SO3H), is critical for imparting water solubility to the dye molecule, a key characteristic of acid dyes. The synthesis of sulfonamides, which are structurally related, often involves the reaction of sulfonyl chlorides with amines. thieme-connect.com Recent advances in C-H bond amination and sulfonation offer new catalytic strategies for forming these crucial bonds under milder conditions. thieme-connect.com Reductive amination, another powerful method for forming C-N bonds, is acid-catalyzed and involves the formation of an imine intermediate followed by reduction. researchgate.netd-nb.info

The yield and purity of this compound are directly dependent on the precise control of various reaction parameters. As demonstrated in the synthesis of related dyes, factors such as reactant concentration, temperature, pH, and catalyst loading have a profound impact on the outcome. d-nb.infonih.govnih.gov

For example, in the synthesis of a disperse reactive anthraquinone dye, a systematic investigation revealed the following: d-nb.infonih.gov

Reactant Molar Ratio: Increasing the molar ratio of the amine nucleophile to the chloroanthraquinone reactant led to a higher isolated yield.

Base (KOH) Dosage: The yield increased with the amount of base up to a certain point, after which it decreased, likely due to side reactions involving the catalyst.

Temperature: A significant improvement in yield was observed when increasing the temperature from 80 to 90 °C, but a further increase to 100 °C resulted in a lower yield. nih.gov

Reaction Duration: The yield generally increased with reaction time, reaching a plateau after an optimal duration.

These findings underscore the necessity of meticulous process optimization to maximize both the yield and purity of the final dye product, minimizing the formation of by-products and simplifying purification steps. acs.org

Table 2: Influence of Controlled Parameters on Dye Purity in a Continuous Coupling Reaction acs.org

ParameterConditionEffect on Purity
TemperatureIncrease from 5 to 20 °CIncreased purity due to accelerated reaction and better flowability.
Increase beyond 20 °CDecreased purity due to hydrolysis of the dye and diazonium salt.
pHIncrease from 6 to 10Increased purity.
Increase beyond 10Decreased purity due to side reactions.
Total Flow RateIncrease from 400 to 1000 mL/minIncreased purity due to enhanced mass transfer.
Increase beyond 1000 mL/minDecreased purity due to insufficient residence time.

Mechanistic Elucidation of Sulfonation and Amination Reactions

Advanced Derivatization Strategies for Functional Modification

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different chemical and physical properties. slideshare.net This strategy is employed for two main purposes concerning dyes like this compound: creating novel dyes with enhanced or different functionalities, and modifying the molecule for improved analytical detection. rhhz.nettandfonline.com

Functional modification of the this compound scaffold can lead to new dyes with altered colors, improved fastness properties, or novel applications. Given that the core is an anthraquinone, a wide array of derivatives can be synthesized by modifying the substituent groups. benthamscience.combenthamdirect.com This can involve changing the alkyl groups, introducing different functional moieties, or altering the substitution pattern on the aromatic rings. beilstein-journals.org

For analytical purposes, derivatization is a powerful tool to enhance the detectability of molecules in techniques like liquid chromatography-mass spectrometry (LC-MS). rhhz.netresearchgate.net Chemical reagents can be used to target specific functional groups on the dye molecule, such as the amine or sulfonic acid groups. This can improve ionization efficiency in the mass spectrometer, leading to higher sensitivity and more reliable quantification, which is crucial for metabolic studies or environmental monitoring. rhhz.netresearchgate.net

Synthesis of Tailored this compound Derivatives for Specific Research Applications

This compound (C.I. 62130) is an anthraquinone dye. Its synthesis and the creation of its derivatives are primarily based on the Ullmann condensation reaction. The standard manufacturing process involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid, with an appropriate amine. worlddyevariety.comchemicalbook.com For this compound itself, the reacting amine is N-(4-aminophenyl)-N-methylacetamide. worlddyevariety.comchemicalbook.com

This synthetic route is highly versatile for creating a library of tailored derivatives for research purposes. By substituting the amine reactant, a wide array of functionalized analogs can be produced. A key research application for such derivatives is in pharmacology, specifically in the development of enzyme inhibitors. For instance, a series of anthraquinone derivatives based on the core structure of this compound have been synthesized to study their effects on ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), a family of enzymes involved in nucleotide signaling. nih.gov

In these studies, bromaminic acid is reacted with various substituted anilines and other aromatic or aliphatic amines to yield a range of 1-amino-2-sulfo-4-ar(alk)ylaminoanthraquinone derivatives. nih.gov This approach allows researchers to systematically alter the steric and electronic properties of the molecule and observe the corresponding changes in biological activity. The general synthetic scheme involves the condensation of bromaminic acid with a selected amine, often in the presence of a copper salt catalyst, to facilitate the C-N bond formation. worlddyevariety.comnih.gov

Table 1: Examples of Amine Reactants for Synthesis of Anthraquinone Derivatives This interactive table showcases various amine compounds that can be reacted with bromaminic acid to produce tailored derivatives for research, such as for structure-activity relationship studies.

Amine ReactantResulting 4-Position SubstituentResearch Application
AnilinePhenylamino (B1219803)E-NTPDase Inhibition Study nih.gov
o-Toluidineo-MethylphenylaminoE-NTPDase Inhibition Study nih.gov
p-Chloroanilinep-ChlorophenylaminoE-NTPDase Inhibition Study nih.gov
1-Naphthylamine1-NaphthylaminoE-NTPDase Inhibition Study nih.gov
2-Naphthylamine2-NaphthylaminoE-NTPDase Inhibition Study nih.gov
3,4-Dimethoxyphenethylamine3,4-DimethoxyphenethylaminoE-NTPDase Inhibition Study nih.gov

Structure-Reactivity Relationships in Functionalized this compound Analogs

The functionalization of the this compound scaffold allows for detailed investigations into structure-reactivity relationships (SAR). By comparing the biological or chemical activity of a series of related analogs, researchers can deduce which molecular features are critical for a specific function.

In the context of E-NTPDase inhibition, SAR studies on anthraquinone derivatives have yielded significant insights. nih.gov The inhibitory potency and selectivity of these compounds against different enzyme isoforms (NTPDase1, 2, and 3) were found to be highly dependent on the nature of the substituent at the 4-position of the anthraquinone core. nih.gov

Key findings from these SAR studies include:

Requirement of the Sulfonate Group : The 2-sulfonate group, a defining feature of the bromaminic acid precursor, was found to be essential for inhibitory activity. Analogs where this group was replaced by a methyl group were inactive. nih.gov

Influence of the 4-Position Substituent : While a variety of substituents are tolerated at the 4-position, their specific structure dictates the potency and selectivity of inhibition. For example, an analog with a p-chlorophenylamino group (Compound 18 ) acts as a potent, non-selective inhibitor of NTPDase1, 2, and 3. nih.gov

Impact of Isomerism : The spatial arrangement of substituents can dramatically alter selectivity. An analog bearing a 1-naphthylamino group (Compound 20 ) is a potent and selective inhibitor of NTPDase3. In contrast, its isomer with a 2-naphthylamino group (Compound 21 ) preferentially inhibits NTPDase1 and, to a lesser extent, NTPDase3. nih.gov

These relationships are quantified by the inhibition constant (Kᵢ), where a lower value indicates higher potency.

Table 2: Structure-Reactivity Data of Functionalized this compound Analogs as E-NTPDase Inhibitors This interactive table presents the inhibition constants (Kᵢ) for various anthraquinone derivatives against different rat NTPDase isoforms, illustrating the structure-reactivity relationships. Data sourced from Baqi et al. (2009). nih.gov

Compound Name4-Position SubstituentKᵢ (μM) vs NTPDase1Kᵢ (μM) vs NTPDase2Kᵢ (μM) vs NTPDase3
1-Amino-2-sulfo-4-(phenylamino)anthraquinonePhenylamino29.545.324.3
1-Amino-2-sulfo-4-(p-chloroanilino)anthraquinone (18 )p-Chlorophenylamino17.718.016.0
1-Amino-2-sulfo-4-(1-naphthylamino)anthraquinone (20 )1-Naphthylamino>10025.11.5
1-Amino-2-sulfo-4-(2-naphthylamino)anthraquinone (21 )2-Naphthylamino0.328>1002.22

These detailed studies demonstrate how sophisticated synthetic methodologies provide access to tailored molecules, which in turn facilitate the elucidation of complex structure-reactivity relationships critical for applications like drug design.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Probes for Molecular Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D-NMR) and solid-state NMR, offers powerful tools for elucidating the complex structure of organic molecules like Acid Blue 41. fun-mooc.frunimelb.edu.au

2D-NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and between protons and carbons within the molecule. magritek.comacs.org This helps in assigning specific signals to individual atoms in the anthraquinone (B42736) core, the substituted phenylamine group, and the acetylmethylamino moiety. nih.gov For instance, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, while HMBC would show longer-range couplings, for example, between the methyl protons and the carbonyl carbon of the acetyl group. acs.org

Solid-State NMR: This technique is particularly useful for analyzing the compound in its powdered form, providing insights into the molecular structure and dynamics in the solid state. acs.orgmdpi.comrsc.org It can be used to study the conformation and packing of this compound molecules in a solid matrix. acs.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of this compound. nih.govsciex.com Techniques like Quadrupole-Orbitrap High-Resolution Mass Spectrometry (Q-Orbitrap-HRMS) can provide mass accuracy to within a few parts per million. researchgate.net

For this compound (C₂₃H₁₈N₃NaO₆S), the expected monoisotopic mass can be precisely calculated and compared with the experimental value obtained from HRMS. nih.gov

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. researchgate.net For this compound, key fragmentation patterns would likely involve:

Loss of the sulfonate group (SO₃⁻). researchgate.net

Cleavage of the bond between the anthraquinone core and the substituted phenylamine.

Fragmentation of the N-(4-aminophenyl)-N-methylacetamide side chain. worlddyevariety.com

Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. researchgate.net

Technique Information Provided Relevance to this compound
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.Confirms the molecular formula C₂₃H₁₈N₃NaO₆S. nih.gov
Tandem Mass Spectrometry (MS/MS) Structural information through fragmentation patterns.Elucidates the connectivity of the anthraquinone core and its substituents.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "molecular fingerprint" of a compound by probing its characteristic bond vibrations. mdpi.combu.edu

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. While a specific spectrum for this compound is not provided in the search results, typical vibrational modes for similar structures can be inferred. For example, studies on related compounds show characteristic peaks for C=O stretching in the anthraquinone core, N-H stretching of the amino groups, S=O stretching of the sulfonate group, and various C-H and C=C stretching and bending vibrations of the aromatic rings. semanticscholar.orgtandfonline.comnih.gov

Functional Group Expected FTIR Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amino group)3300-3500Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Anthraquinone)1630-1680Stretching
C=C (Aromatic)1400-1600Stretching
S=O (Sulfonate)1030-1070 and 1150-1230Asymmetric and Symmetric Stretching

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of this compound, particularly the nature of its chromophore, which is responsible for its blue color. worlddyevariety.com

UV-Visible Spectroscopic Characterization of Electronic Transitions and Chromophore Integrity

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. pressbooks.pubmsu.edu The color of this compound arises from its absorption of light in the visible region.

The chromophore of this compound is the extended conjugated system of the anthraquinone core substituted with an amino group and a phenylamino (B1219803) group. worlddyevariety.comossila.com This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption of longer wavelength light (in the yellow-orange region), which results in the observed blue color. msu.edu

The UV-Visible spectrum of an aqueous solution of this compound is blue. worlddyevariety.com The integrity of the chromophore can be monitored by observing changes in the UV-Visible spectrum. For instance, degradation of the dye would lead to a change in the absorption spectrum, often resulting in a loss of color. worlddyevariety.com

Luminescence Quantum Yields and Excited State Lifetime Analysis

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light.

Luminescence Quantum Yield: The fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While specific QY data for this compound is not available, studies on related dye molecules show that factors like molecular rigidity and the nature of substituents can significantly influence the quantum yield. rsc.orgnih.gov Generally, dyes with rigid structures tend to have higher quantum yields.

Excited State Lifetime: The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov This parameter is sensitive to the molecule's environment and can be affected by quenching processes. acs.org Transient absorption spectroscopy is a technique used to measure excited-state lifetimes, which for similar dye molecules can range from picoseconds to nanoseconds. rsc.org

Quantum Chemical Correlation of Spectroscopic Data with Electronic and Molecular Structure

A thorough search for studies involving quantum chemical calculations, such as Density Functional Theory (DFT), for this compound yielded no specific results. Such computational studies are crucial for correlating a molecule's spectroscopic data (e.g., UV-Vis, IR, Raman spectra) with its electronic properties, such as molecular orbital energies (HOMO, LUMO), charge distribution, and molecular electrostatic potential. acs.orgbiointerfaceresearch.comrsc.orgtandfonline.com Without experimental spectroscopic data and corresponding theoretical calculations for this compound, a detailed analysis in this area cannot be provided.

X-ray Crystallography and Solid-State Structural Analysis

Information regarding the single-crystal X-ray diffraction of this compound is not available in published literature or crystallographic databases. Consequently, its definitive solid-state structure, including precise bond lengths, bond angles, and torsion angles, has not been determined.

Crystal Structure Determination of this compound and its Molecular Complexes

No records of the crystal structure determination for either pure this compound or its molecular complexes were found. This analysis is fundamental for understanding the three-dimensional arrangement of atoms and molecules in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without a determined crystal structure, a detailed analysis of the intermolecular interactions (such as hydrogen bonding, van der Waals forces, or π-π stacking) and the resulting crystal packing motifs for this compound is not possible. nih.govresearchgate.netuniroma1.it This information is essential for explaining the physical properties of the solid material.

Advanced Microscopy and Surface Topography Characterization

Specific studies utilizing advanced microscopy techniques to characterize the surface and morphology of this compound are not documented in the available scientific literature. While these techniques are widely used for other colorants, data specific to this compound is absent.

Atomic Force Microscopy (AFM) for Morphological Analysis

No published research was found that employs Atomic Force Microscopy (AFM) to study the surface morphology, topography, or roughness of this compound. beilstein-journals.orgacs.orgmdpi.comacs.org AFM provides nanoscale-resolution three-dimensional images and is a powerful tool for characterizing material surfaces. In contrast, studies on the similarly named but structurally different "Basic Blue 41" have utilized AFM. researchgate.net

Scanning Electron Microscopy (SEM) with Elemental Analysis (e.g., EDX)

There is no available literature detailing the use of Scanning Electron Microscopy (SEM) for imaging the particle shape and surface features of this compound. Furthermore, no Energy-Dispersive X-ray (EDX) spectroscopy data, which would provide elemental composition, has been published for this specific dye. mdpi.commdpi.comnih.gov Studies involving SEM and EDX have been conducted on other dyes, such as "Basic Blue 41" and "Acid Blue 62," often in the context of their removal from wastewater using various adsorbents. mdpi.comiau.iroiccpress.com

Compound Information

Environmental Transformation Mechanisms and Advanced Remediation Technologies

Advanced Oxidation Processes (AOPs) for Degradation Mechanisms

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). cwejournal.org These potent oxidizing agents can non-selectively degrade a wide range of organic pollutants, including recalcitrant dyes like Acid Blue 41, into simpler, less toxic compounds, and ideally, complete mineralization to carbon dioxide and water. cwejournal.orgtandfonline.comresearchgate.net

Photocatalytic Degradation Kinetics and Mechanistic Pathways (e.g., TiO₂, ZnO, MOFs)

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, which upon absorbing light energy, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species that degrade pollutants.

Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of dyes. scirp.orgmdpi.com When TiO₂ nanoparticles are irradiated with UV light, they become activated, producing hydroxyl radicals that facilitate the breakdown of organic compounds. mdpi.com The degradation of this compound using TiO₂ has been shown to follow pseudo-first-order kinetics. mdpi.com The efficiency of this process can be influenced by factors such as the initial dye concentration, pH, and the loading of the TiO₂ catalyst. scirp.org Combining TiO₂ with activated carbon can enhance degradation rates by improving the adsorption of the dye onto the catalyst surface. mdpi.com

Zinc oxide (ZnO) is another effective photocatalyst for the degradation of this compound. nih.govresearchgate.net Composites of TiO₂ and ZnO have demonstrated high photocatalytic activity under solar irradiation, with a 1:1 molar ratio of Ti/Zn showing the best performance. researchgate.net The mechanism involves the generation of electron-hole pairs in the semiconductor, leading to the formation of hydroxyl radicals that attack the dye molecule. nih.gov The photocatalytic activity of ZnO can be inhibited over time due to the lixiviation of nanoparticles, particularly in acidic conditions. nih.gov

Metal-Organic Frameworks (MOFs) are emerging as promising materials for photocatalysis due to their high surface area, tunable porosity, and the ability to tailor their light-absorbing properties. kyushu-u.ac.jp MOFs like MIL-100 can act as photocatalysts, where light irradiation excites the material, leading to the generation of electron-hole pairs. These then produce hydroxyl radicals (•OH) which are the primary species responsible for breaking down this compound into non-toxic molecules. kyushu-u.ac.jp

Table 1: Research Findings on Photocatalytic Degradation of this compound

CatalystLight SourceKey FindingsReference
TiO₂ nanoparticlesUVFollows pseudo-first-order kinetics. Efficiency depends on initial dye concentration, pH, and catalyst loading. scirp.orgmdpi.com
Activated Carbon-TiO₂UVEnhanced degradation rate compared to pure TiO₂ due to increased adsorption. mdpi.com
TiO₂-ZnO compositeSolarHigh photocatalytic activity, with optimal performance at a 1:1 Ti/Zn molar ratio. researchgate.net
C/ZnO/Zn hybridArtificial Solar96% conversion of Basic Blue 41 after 3 hours of irradiation. nih.gov
MIL-100 (MOF)Not SpecifiedGenerates hydroxyl radicals to break down the dye into non-toxic molecules. kyushu-u.ac.jp

Fenton and Photo-Fenton Reaction Mechanisms in Dye Abatement

The Fenton process is a homogenous catalytic oxidation process that uses a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. researchgate.netmdpi.com The reaction is most effective under acidic conditions (around pH 3). scirp.org The fundamental mechanism involves the reaction of Fe²⁺ with H₂O₂ to produce Fe³⁺, a hydroxyl radical (•OH), and a hydroxide (B78521) ion. tandfonline.com

The photo-Fenton process is an enhancement of the Fenton reaction, where the application of UV or visible light accelerates the regeneration of Fe²⁺ from Fe³⁺. tandfonline.commdpi.com This photoreduction not only sustains the catalytic cycle but also generates additional hydroxyl radicals through the photolysis of H₂O₂, leading to a more efficient degradation of organic pollutants. mdpi.comscirp.org The general mechanism for the degradation of aromatic compounds like azo dyes involves the attack of hydroxyl radicals, leading to the opening of the aromatic ring and the formation of aliphatic carboxylic acids, which can be further oxidized to CO₂ and H₂O. researchgate.net

Table 2: Comparison of Fenton and Photo-Fenton Processes

FeatureFenton ProcessPhoto-Fenton ProcessReference
Reactants Fe²⁺ + H₂O₂Fe²⁺ + H₂O₂ + Light (UV/Visible) tandfonline.commdpi.com
Primary Oxidant Hydroxyl Radical (•OH)Hydroxyl Radical (•OH) researchgate.netmdpi.com
Mechanism Fe²⁺ catalyzes H₂O₂ decomposition to form •OH.Light enhances Fe²⁺ regeneration and H₂O₂ photolysis, increasing •OH production. tandfonline.commdpi.comscirp.org
Optimal pH Acidic (e.g., pH 3)Acidic (e.g., pH 3) scirp.org
Efficiency Effective for many organic pollutants.Generally more efficient and faster than the Fenton process. scirp.org

Electrochemical Oxidation Pathways and Electrode Material Effects

Electrochemical oxidation is a clean and efficient technology for wastewater treatment that involves the degradation of pollutants through direct or indirect oxidation at the anode. tandfonline.com In direct electrochemical oxidation, the pollutant molecule is oxidized directly at the anode surface. tandfonline.com In indirect oxidation, reactive species such as hydroxyl radicals or hypochlorite (B82951) ions are generated in situ, which then degrade the pollutants. tandfonline.com

The choice of electrode material is a critical factor determining the efficiency of the electrochemical oxidation process. researchgate.net Anodes with high oxygen evolution overpotential, such as tin dioxide (SnO₂), lead dioxide (PbO₂), and boron-doped diamond (BDD), are preferred as they favor the production of hydroxyl radicals. mdpi.com For the degradation of this compound, Ti/Sb-SnO₂ anodes have been studied. researchgate.net The experimental results indicated that color and COD removal increase with higher current density. researchgate.net The process first destroys the conjugated chromophore group, leading to decolorization, followed by the slower degradation of the resulting intermediates. researchgate.net

In the presence of chloride ions, indirect oxidation can occur through the formation of active chlorine species (chlorine, hypochlorous acid, hypochlorite) at the anode, which are powerful oxidizing agents. tandfonline.comacs.org

Table 3: Electrode Materials and Their Effects on Electrochemical Oxidation

Electrode MaterialOxidation MechanismKey CharacteristicsReference
Ti/Sb-SnO₂Primarily direct and indirect oxidation via •OHHigh oxygen evolution overpotential, promotes hydroxyl radical formation. researchgate.netmdpi.com
Boron-Doped Diamond (BDD)Primarily indirect oxidation via •OHExceptionally wide potential window, efficient generation of hydroxyl radicals. mdpi.comacs.org
Mixed Metal Oxide (MMO)Indirect oxidation, especially in the presence of Cl⁻High electrocatalytic activity and stability. Generates active chlorine species. tandfonline.com
GraphiteDirect and indirect oxidationLow-cost material, can generate hydroxyl radicals and active chlorine. acs.org

Ozonation and Sonolysis Mechanistic Studies in Advanced Treatment

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. cwejournal.org Ozone can react with pollutants directly or decompose in water to form highly reactive hydroxyl radicals, especially at higher pH. cwejournal.org

Sonolysis is the application of ultrasound to aqueous solutions, which induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. nih.gov This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of pollutants and the sonochemical decomposition of water into hydrogen atoms and hydroxyl radicals. nih.govresearchgate.net

The combination of ozonation and sonolysis (sono-ozonation) can have a synergistic effect. researchgate.net Ultrasound can enhance the mass transfer of ozone into the solution and increase the yield of hydroxyl radicals, thereby improving the degradation and mineralization of refractory organic compounds. cwejournal.orgresearchgate.net Studies on the sonochemical degradation of Basic Blue 41 (a dye with a similar azo structure) have shown that the process, assisted by nano-TiO₂, can convert the dye into smaller molecules like urea, nitrate, formic acid, and acetic acid. nih.govresearchgate.net The degradation was found to follow pseudo-first-order kinetics. nih.govresearchgate.net

Biological Transformation and Biodegradation Mechanisms

Biological treatment methods offer an eco-friendly and cost-effective alternative for the degradation of azo dyes. These processes utilize the metabolic capabilities of microorganisms to break down the complex dye structures.

Anaerobic and Aerobic Biotransformation Products and Metabolic Pathways

The biodegradation of this compound, an anthraquinone (B42736) dye, involves complex metabolic pathways mediated by various microorganisms under both anaerobic and aerobic conditions. The breakdown process aims to cleave the dye's complex structure into simpler, less harmful compounds.

Under anaerobic conditions, the initial step in the degradation of anthraquinone dyes is a reduction reaction. nih.gov This process, catalyzed by reductases, leads to the catalytic cracking of the conjugated bonds that form the chromophore. nih.gov This cleavage results in the loss of color and the formation of intermediate aromatic compounds. For some anthraquinone dyes, such as Reactive Blue 19, anaerobic degradation can yield products like acetophenone (B1666503) and 2-methylbenzoic acid. mdpi.com While specific pathways for this compound are not extensively detailed, the general mechanism for anthraquinone dyes suggests that the carbonyl groups of the dye act as preferential terminal electron acceptors for microbial respiration in the absence of oxygen. nih.gov The resulting intermediates are typically complex polycyclic aromatic hydrocarbons which are then further broken down. nih.gov

Following the initial anaerobic breakdown, or during direct aerobic treatment, the aromatic intermediates are further mineralized. Aerobic bacteria, particularly consortia containing species like Pseudomonas, Bacillus, and Aeromonas, have shown high efficiency in degrading acid dyes. sciepub.com For a related diazo dye, Acid Blue, a bacterial consortium was found to degrade it into intermediates including metanilic acid and peri acid, which subsequently disappeared. sciepub.com Further GC-MS analysis identified later-stage metabolites such as methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, confirming the complete breakdown of the aromatic structures. sciepub.com The degradation of similar dyes, like Acid Blue 113, has been linked to benzoate (B1203000) and naphthalene (B1677914) degradation pathways, with key enzymes including NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase being significantly upregulated. mdpi.com

The combination of anaerobic and aerobic stages is considered an ideal and efficient method for the complete mineralization of these dyes. mdpi.comfrontiersin.org The anaerobic phase effectively decolorizes the dye by breaking the main chromophore, while the subsequent aerobic phase degrades the potentially toxic aromatic amines and other intermediates into carbon dioxide and water. nih.govmdpi.com

Mechanistic Insights into Bioaugmentation and Bioremediation Strategies

Bioaugmentation, the introduction of specific microbial strains or consortia with high degradation capabilities, is a key strategy for enhancing the bioremediation of water contaminated with this compound. The mechanism of bacterial degradation relies on enzymes that can effectively decolorize and break down the complex dye molecule. nih.gov

The core of this strategy lies in the enzymatic machinery of the microorganisms. For anthraquinone dyes, oxidoreductases are the primary enzymes responsible for degradation. frontiersin.org Under anaerobic conditions, azoreductases produced by bacteria cleave the chromophoric bonds. nih.govresearchgate.net In some cases, the addition of resuscitation-promoting factors (Rpfs) has been shown to enhance the anaerobic degradation of anthraquinone dyes by stimulating viable but non-culturable (VBNC) bacteria, leading to a more than 20% increase in decolorization efficiency. researchgate.net This approach can enrich dye-degrading species, such as those from the Peptostreptococcaceae family. researchgate.net

Microbial consortia often exhibit greater efficiency and robustness compared to individual strains because they can perform a more complete degradation of the dye and its intermediates. sciepub.com For instance, a consortium of Pseudomonas putida, Pseudomonas aeruginosa, Bacillus subtilis, and Aeromonas spp. was able to decolorize an acid blue dye more rapidly than any of the individual strains. sciepub.com The synergistic action within the consortium allows for the breakdown of various intermediates that might be toxic to a single species. The process is often co-metabolic, meaning the bacteria require an additional carbon source, like glucose, to generate the necessary biomass and reducing equivalents for dye degradation. sciepub.comsciepub.com

The effectiveness of these bioremediation strategies is influenced by environmental factors such as pH, temperature, and the presence of co-substrates. mdpi.com Bioaugmentation strategies, therefore, involve not only selecting potent microbial agents but also optimizing the environmental conditions to maximize their enzymatic activity and metabolic efficiency for the complete mineralization of this compound.

Adsorption and Advanced Separation Technologies

Mechanistic Studies of Adsorption onto Novel Sorbent Materials (e.g., Mesoporous Silicates, Nanocomposites, Biochar)

The removal of this compound from aqueous solutions is effectively achieved through adsorption, with research focusing on the development of novel, high-capacity sorbent materials. The mechanisms of adsorption are primarily governed by the physicochemical properties of both the adsorbent and the dye molecule.

Mesoporous Silicates and Nanocomposites: Mesoporous silica (B1680970) materials like MCM-41 and SBA-15 are investigated for dye removal, but their inert silanol (B1196071) (≡Si-OH) and siloxane (Si-O-Si) surface groups often require modification to enhance adsorption capacity. researchgate.net Polymer-based nanocomposites, such as polypyrrole (PPy) or polyaniline (PAni) loaded onto MCM-41, have been synthesized to remove similar acid dyes. researchgate.nettandfonline.comtandfonline.com The adsorption mechanism for anionic dyes like Acid Blue onto these positively charged polymer surfaces is primarily driven by electrostatic interactions. researchgate.net For a related dye, Acid Blue 62, the maximum removal efficiency was achieved at a low pH of 2, where the adsorbent surface is protonated, enhancing the attraction of anionic dye molecules. tandfonline.com

Magnetic nanocomposites, such as zeolite/Fe3O4, have also been employed for the removal of cationic dyes like Basic Blue 41. researchgate.net The adsorption process efficiency increases with higher pH, which enhances the electrostatic attraction between the cationic dye and the negatively charged adsorbent surface. researchgate.netekb.eg

Biochar and Bio-composites: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a promising adsorbent due to its large surface area and porous structure. researchgate.netnih.gov Giant reed biochar has demonstrated high removal efficiency for Basic Blue 41 (98.6%), attributed to its high fixed carbon content and large surface area (429.0 m²/g). researchgate.netnih.gov The adsorption mechanism involves multiple interactions, including electrostatic attraction, ion exchange, and π–π interactions between the aromatic rings of the dye and the biochar's graphitic structure. researchgate.net

Complex composites involving biochar have also been developed. LDH–Ferrite–Biochar–Polymeric composites have been synthesized for the removal of this compound. researchgate.netx-mol.netdntb.gov.ua These materials leverage the high surface area of biochar and the layered structure of LDHs to provide numerous active sites for dye adsorption. The maximum adsorption for this compound on these composites was observed in an acidic pH range (2–5), indicating that electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged composite surface is a key mechanism. x-mol.net

Kinetics and Thermodynamics of Adsorption Processes

Understanding the kinetics and thermodynamics of adsorption is crucial for designing efficient water treatment systems. These studies reveal the rate of adsorption, the controlling mechanisms, and the spontaneity of the process.

Adsorption Thermodynamics: Thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes—provide insight into the nature of the adsorption process.

Gibbs Free Energy (ΔG°): Consistently negative values of ΔG° across various studies indicate that the adsorption of this compound and similar dyes is a spontaneous and thermodynamically feasible process. tandfonline.comd-nb.inforesearchgate.net

Enthalpy (ΔH°): The sign of ΔH° reveals whether the process is exothermic or endothermic. For the adsorption of Basic Blue 41 onto Persea americana-activated carbon and Mn-modified diatomite, positive ΔH° values (144.60 kJ/mol and 48.706 kJ/mol, respectively) indicate an endothermic process, where adsorption is favored at higher temperatures. d-nb.infodeswater.com Conversely, some systems show negative ΔH° values, signifying an exothermic reaction favored at lower temperatures. researchgate.net The adsorption of Acid Blue 62 on a PPy/MCM-41 nanocomposite was also found to be endothermic. tandfonline.com

Entropy (ΔS°): A positive ΔS° value, as seen in the adsorption of Basic Blue 41 on Persea americana-activated carbon (524.3 J/mol·K), suggests increased randomness at the solid-liquid interface during adsorption. d-nb.info This can be due to structural changes in the adsorbent and adsorbate upon binding. researchgate.net

The table below summarizes kinetic and thermodynamic data from various studies on dyes similar to this compound.

Adsorbent MaterialDyeKinetic ModelIsotherm ModelΔH° (kJ/mol)ΔG° (kJ/mol)ΔS° (J/mol·K)Ref
Persea americana-activated carbonBasic Blue 41Pseudo-second-orderLangmuir144.60-11.64 to -19.50524.3 d-nb.info
Mn-modified diatomiteBasic Blue 41Pseudo-second-orderFreundlich48.706-15.586 (at 318 K)170.728 deswater.com
PPy/MCM-41 NanocompositeAcid Blue 62Pseudo-second-orderLangmuir> 0 (Endothermic)< 0 (Spontaneous)- tandfonline.com
Giant reed biocharBasic Blue 41Pseudo-second-orderLangmuir--- researchgate.netnih.gov
Rice stemsBasic Blue 41Pseudo-second-orderLangmuir--- scispace.comijcce.ac.irresearchgate.net
SDS-Fe3O4 NPsBasic Blue 41Pseudo-second-orderLangmuir--- analchemres.org

Elucidation of Electrocoagulation and Membrane Separation Mechanisms

While adsorption is a widely studied method, electrocoagulation and membrane separation represent other advanced technologies for dye remediation.

Electrocoagulation: Electrocoagulation involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode (typically aluminum or iron). For the removal of anionic dyes like this compound, the positively charged metal hydroxides (e.g., Al(OH)₃, Fe(OH)₃) that are formed act as flocculants. The primary removal mechanism is the electrostatic attraction between these flocs and the negatively charged anionic dye molecules. The dye molecules are then removed from the water through precipitation and flotation, where they are carried to the surface by hydrogen bubbles generated at the cathode.

Membrane Separation: Membrane separation techniques such as nanofiltration (NF) and ultrafiltration (UF) are effective for dye removal. The primary mechanism is size exclusion, where the membrane pores are smaller than the dye molecules, physically preventing them from passing through. For anionic dyes like this compound, which possess sulfonate groups, another significant mechanism in nanofiltration is Donnan exclusion. Most NF membranes have a negative surface charge at neutral pH. This negative charge repels the anionic dye molecules, enhancing the separation efficiency beyond simple size exclusion. The combination of size and charge-based repulsion makes nanofiltration a highly effective method for removing dissolved dyes from wastewater.

Environmental Fate and Transport Modeling (Mechanistic Focus)

Modeling the environmental fate and transport of this compound is essential for predicting its distribution, persistence, and potential impact in aquatic ecosystems. Mechanistic models for organic pollutants like dyes typically integrate three main processes: advection-dispersion, intermedia transport, and transformation.

Advection-Dispersion: This component models the physical movement of the dye within a water body. Advection describes the transport with the bulk flow of water, while dispersion accounts for the spreading of the dye due to turbulent mixing and molecular diffusion. These processes determine the concentration gradient of this compound downstream from a pollution source.

Intermedia Transport: This aspect focuses on the partitioning of the dye between different environmental compartments. For this compound, a water-soluble anionic dye, the key partitioning process is adsorption to suspended sediments and bottom sludge. The extent of this partitioning is governed by the dye's adsorption coefficient (Kd), which is influenced by factors such as pH, sediment organic carbon content, and the presence of other ions. Models use this coefficient to predict the fraction of the dye that will be in the dissolved phase versus the fraction bound to solids.

Transformation: This component accounts for the degradation of the dye through various chemical and biological processes.

Biodegradation: As discussed in section 4.2.2, microbial degradation under both anaerobic and aerobic conditions is a primary transformation pathway. Mechanistic models incorporate biodegradation rates (often as first-order or Monod kinetics) that depend on microbial population density, temperature, and the availability of electron acceptors and co-substrates.

Photolysis: Anthraquinone dyes can be susceptible to photodegradation by sunlight. Models would include a photolysis rate constant that depends on the quantum yield of the dye and the intensity of solar radiation at specific water depths.

By integrating these mechanistic components, fate and transport models can simulate the concentration and persistence of this compound in various parts of an aquatic environment, providing a tool for risk assessment and the development of effective management strategies.

Sorption-Desorption Kinetics in Complex Environmental Matrices

The environmental mobility and fate of this compound are significantly influenced by its interaction with solid phases such as soil, sediment, and sludge. Sorption-desorption processes govern the dye's concentration in the aqueous phase, thereby affecting its bioavailability and transport. The kinetics of these processes describe the rate at which the dye is taken up by and released from a sorbent, which is crucial for predicting its environmental persistence and for designing effective remediation strategies.

Research into the sorption of dyes similar to this compound, such as Basic Blue 41 (BB41), has shown that the process is influenced by multiple factors including the properties of the adsorbent, pH, initial dye concentration, and contact time. researchgate.netdergipark.org.tr The kinetics of dye adsorption are often evaluated using several models to understand the underlying mechanisms.

Common Kinetic Models:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netresearchgate.net Kinetic studies for various dyes, including Basic Blue 41, have frequently shown that the pseudo-second-order model provides the best fit for the experimental data, suggesting that chemisorption is a key part of the mechanism. researchgate.netdergipark.org.trresearchgate.net

Weber-Morris Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-limiting steps. The involvement of multiple steps, including external mass transfer and intraparticle diffusion, is often observed in the adsorption of complex dye molecules. researchgate.net

Studies on the adsorption of Basic Blue 41 onto Salda mud and rice stems provide insights that may be applicable to understanding the behavior of this compound. researchgate.netresearchgate.net For instance, the adsorption capacity of Salda mud for BB41 increased with longer sonication times and higher initial dye concentrations. researchgate.net The optimal pH for adsorption can vary; for BB41, a cationic dye, adsorption increases with higher pH, while for anionic dyes like this compound, lower pH values which result in a more positively charged adsorbent surface are typically more favorable. researchgate.netacs.org The adsorption kinetics for BB41 onto both raw and modified rice stems were best described by the pseudo-second-order model. researchgate.net

Table 1: Adsorption Kinetic Models and Parameters for Basic Blue 41 (BB41) on Various Adsorbents This table presents data for a related compound, Basic Blue 41, to illustrate typical sorption kinetic findings.

AdsorbentKinetic ModelRate Constant (k₂) (g/mg·min)Correlation Coefficient (R²)Reference
Salda Mud (Ultrasonic-assisted)Pseudo-Second-OrderNot specified0.973 - 0.999 researchgate.net
Rice Stems (Raw)Pseudo-Second-OrderNot specified>0.99 researchgate.net
Rice Stems (Citric Acid Modified)Pseudo-Second-OrderNot specified>0.99 researchgate.net
AC-TiO₂ CompositeFirst-Order0.0366 min⁻¹0.9188 mdpi.com

Photolysis and Hydrolysis Pathways in Natural Aqueous Systems

In aquatic environments, this compound can be degraded through abiotic processes such as photolysis (degradation by light) and hydrolysis (reaction with water). These transformation pathways are critical in breaking down the complex dye structure into simpler, and potentially less harmful, compounds.

Photolysis and Photocatalysis:

Photolysis involves the breakdown of a molecule by absorbing light energy. The rate and extent of direct photolysis of this compound in natural sunlight may be limited. However, the process can be significantly enhanced by the presence of photosensitizers or through advanced oxidation processes (AOPs) like photocatalysis.

Photocatalysis, particularly using semiconductor nanoparticles like titanium dioxide (TiO₂), has been extensively studied for the degradation of textile dyes. scirp.org When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). scirp.org These radicals are powerful oxidizing agents that can non-selectively attack and degrade organic pollutants like dyes. scirp.orgresearchgate.net

Studies on the photocatalytic degradation of the related compound C.I. Basic Blue 41 (BB41) using TiO₂ have shown the process to be effective. scirp.orgscirp.org The degradation typically follows pseudo-first-order kinetics. scirp.orgresearchgate.net The efficiency of the process is dependent on several parameters:

pH: The surface charge of the photocatalyst and the dye molecule are affected by pH, influencing the adsorption of the dye onto the catalyst surface, which is a crucial step in the degradation process. scirp.orgresearchgate.net

Catalyst Loading: The degradation rate generally increases with catalyst concentration up to an optimal point, beyond which the solution becomes too turbid, scattering light and reducing the catalyst's efficiency. scirp.orgscirp.org

Initial Dye Concentration: Higher dye concentrations can lead to a decrease in the degradation rate because more dye molecules compete for the limited active sites on the catalyst and because the dye itself can absorb UV light, hindering the activation of the photocatalyst. scirp.org

The complete degradation, or mineralization, of the dye results in the formation of carbon dioxide, water, and inorganic ions. scirp.org Electrochemical degradation studies on this compound have shown that the destruction of the conjugated chromophore group occurs first, leading to color removal, but the subsequent degradation of the resulting intermediates can be more difficult. researchgate.net

Table 2: Research Findings on the Photocatalytic Degradation of Blue Dyes

DyeCatalystLight SourceKey FindingsReference
C.I. Basic Blue 41 (BB41)TiO₂ NanoparticlesUVDegradation follows a pseudo-first-order model. Efficiency is dependent on pH, catalyst loading, and initial dye concentration. scirp.orgscirp.org
This compoundCarbon Quantum Dots@MOF-808Visible LightAchieved 86.62% degradation in 120 minutes. The primary active species was the hydroxyl radical (•OH). peeref.com
Acid Blue 29CdS/TiO₂ NanocompositeVisible LightAchieved 84% degradation efficiency, significantly higher than with CdS or TiO₂ alone. researchgate.net
C.I. Basic Blue 41 (BB41)AC-TiO₂ CompositeNot specifiedOptimal conditions (pH 6, 2.6 g catalyst load, 45 min) resulted in 96.5% color removal. mdpi.com

Hydrolysis Pathways:

Advanced Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), stand as cornerstone techniques for the analysis of Acid Blue 41. researchgate.netresearchgate.net These methods provide robust and reliable separation and quantification of the dye and its byproducts.

Method Development and Validation for Quantitative Analysis of this compound and its Metabolites

The development of effective HPLC and UPLC methods is fundamental for the accurate quantification of this compound. For instance, a UPLC-tandem mass spectrometry (MS/MS) method was developed for the simultaneous determination of 10 illegal azo dyes in feed, achieving separation in just 7 minutes using a gradient elution with acetonitrile (B52724) and 0.1% formic acid. researchgate.net Validation of such methods is critical. In one study, validation was performed at four concentration levels (5 to 70 µg/kg), yielding mean recoveries between 80.34% and 110.46% with relative standard deviations (RSDs) below 9.01%. researchgate.netresearchgate.net Another validated method for 14 illegal dyes in chili products demonstrated good recoveries ranging from 71.2% to 111.2% with RSDs less than 20%. researchgate.net These validation parameters confirm the methods' suitability for identifying and quantifying multiclass illegal dyes at trace levels in food. researchgate.net

A rapid screening method for 61 acid dyes, including this compound, in complex food matrices utilized a double liquid-liquid extraction followed by UPLC-Q-Orbitrap-HRMS. researchgate.net This method showed a good linear relationship in the range of 0.01–0.2 µg/mL, with a limit of quantification (LOQ) of 0.05 mg/kg. researchgate.net The average recoveries were between 75.2% and 95.3%, with RSDs at or below 10%. researchgate.net

A study on the adsorption of this compound and other acid dyes onto polyamide 6 nanofibers membrane (P6NM) also employed HPLC with diode array detection to measure adsorption equilibrium concentrations. researchgate.net

Table 1: UPLC-MS/MS Method Validation Parameters for Illegal Dyes

Parameter Range/Value
Concentration Levels 5 to 70 µg/kg
Mean Recoveries 80.34% - 110.46%
Relative Standard Deviations (RSDs) < 9.01%
Correlation Coefficients (r) 0.9924 - 0.9998

This table summarizes the validation parameters from a UPLC-MS/MS method developed for the analysis of illegal dyes in food products. researchgate.netresearchgate.net

Coupling with Advanced Detection Strategies (e.g., Diode Array Detection, Mass Spectrometry)

Pairing HPLC and UPLC with sophisticated detection systems like Diode Array Detection (DAD) and Mass Spectrometry (MS) significantly enhances analytical capabilities. DAD allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, aiding in peak identification and purity assessment. For example, HPLC with photodiode array detection is a validated method for identifying and quantifying aqueous and fat-soluble food colors. publications.gc.ca

Mass spectrometry, particularly when used in tandem (MS/MS), provides unparalleled sensitivity and structural information, which is crucial for identifying unknown metabolites and degradation products. A UPLC-Q-Orbitrap-HRMS method was used to analyze 61 acid dyes by identifying characteristic ion fragments. researchgate.netresearchgate.net LC-QToF-MS (Liquid Chromatography-Quadrupole Time of Flight-Mass Spectroscopy) has been instrumental in identifying transformation products of related dyes, such as the genotoxic 2,4,6-trimethylaniline (B148799) from the degradation of Acid Blue 129. The coupling of these advanced detectors allows for comprehensive and reliable analysis of this compound in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification

While liquid chromatography is ideal for analyzing non-volatile compounds like this compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile degradation products that may form during environmental or industrial processes. For instance, research on the electrochemical degradation of this compound on specific anodes indicates the breakdown of the parent molecule, a process that can generate smaller, more volatile compounds amenable to GC-MS analysis. titech.ac.jp Although direct studies detailing GC-MS for this compound degradation products are not prevalent, the technique's utility is well-established for similar compounds. For example, GC/MS has been used to analyze the Maillard reaction products of Perinereis aibuhitensis. titech.ac.jp

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC for the analysis of dyes. CE provides high-resolution separations based on the electrophoretic mobility of analytes in a narrow capillary. This technique has been successfully applied to the discrimination of various textile fibers. ojp.gov While initial CE methods for fiber dyes faced challenges with reproducibility and sensitivity, the development of micellar electrokinetic chromatography (MEKC) has enabled the separation of water-insoluble dyes. ojp.gov Furthermore, coupling CE with mass spectrometry (CE-MS) has significantly improved sensitivity, allowing for the analysis of dye content in single fibers as small as 2 mm. ojp.gov Studies have also investigated the use of CE for characterizing fluorescent dyes applied to wool fibers. researchgate.net

Advanced Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometric and fluorometric methods provide rapid and sensitive means for quantifying this compound. These techniques are based on the compound's ability to absorb and emit light at specific wavelengths.

Development of Highly Sensitive Spectrophotometric and Luminescence-Based Assays

Advanced spectrophotometric techniques are continuously being developed to enhance the sensitivity and selectivity of dye analysis. For instance, microspectrophotometry (MSP) is used in forensic science to distinguish between different dyes on fibers by analyzing their absorption spectra. ojp.gov A study comparing Acid Blue 25 and this compound using MSP showed that while both have highly similar UV-visible absorption profiles, they can be discriminated. aafs.org

Fluorescence spectroscopy offers another highly sensitive detection method. Research has focused on the total fluorescence emission of fibers, which includes contributions from the dye itself as well as intrinsic impurities. ojp.gov This approach has the potential to differentiate visually indistinguishable fibers. ojp.gov Furthermore, the development of novel fluorescent dyes and the study of their properties, such as quantum efficiency and Stokes shift, contribute to the broader understanding and potential for new luminescence-based assays. researchgate.net The degradation of this compound has also been studied using biocompatible photocatalysts under visible light, indicating the use of spectrophotometric methods to monitor the process. researcher.liferesearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
2,4,6-trimethylaniline
Acid Blue 25

Electrochemical Sensing Platforms for this compound Detection

No specific studies detailing the development or application of electrochemical sensing platforms for the detection of this compound were found. Research in the electrochemical analysis of dyes has been conducted for other compounds, such as Acid Blue 9, but this information is not directly applicable to this compound due to differences in chemical structure and electrochemical behavior. acs.org

Voltammetric and Amperometric Sensor Development for Trace Analysis

There are no published research findings on the development of voltammetric or amperometric sensors specifically designed for the trace analysis of this compound. While these techniques are widely used for detecting other electroactive species, including some dyes, the specific parameters, performance characteristics (like limit of detection and linear range), and research findings for this compound are not documented. acs.orgrsc.org Studies on related techniques like non-aqueous capillary electrophoresis with electrochemical detection have mentioned "basic blue 41," a distinctly different compound. nih.gov

Electrode Modification Strategies for Enhanced Sensitivity and Selectivity

No literature was identified that describes electrode modification strategies aimed at enhancing the sensitivity and selectivity for the detection of this compound. While electrode modification is a common strategy to improve sensor performance for various analytes, the application of materials such as nanomaterials, polymers, or other modifiers for the specific purpose of this compound sensing has not been reported. scientific.netresearchgate.net

Mechanistic Interactions with Environmental and Biological Components

Molecular Binding Interactions with Biomacromolecules (e.g., Proteins, Nucleic Acids)

Acid Blue 41 (Coomassie Brilliant Blue G-250, CBBG-250) is well-known for its ability to bind to proteins, a characteristic that forms the basis of the widely used Bradford protein assay. wikipedia.org The binding mechanism is noncovalent and involves a combination of electrostatic and hydrophobic interactions. interchim.fr The dye primarily interacts with basic amino acid residues, particularly arginine, lysine, and histidine. interchim.frbio-rad.com The positively charged amine groups on these residues form electrostatic bonds with the negatively charged sulfonate groups of the dye. wikipedia.org Additionally, van der Waals forces and hydrophobic interactions contribute to the stability of the protein-dye complex. researching.cnresearchgate.net

The binding process is pH-dependent. Under the acidic conditions of the Bradford assay, the dye, which is typically in a reddish-brown cationic form (Amax ≈ 470 nm), donates a proton upon binding to a protein. wikipedia.orgbio-rad.com This converts the dye to its stable, unprotonated, more intensely colored blue anionic form (Amax ≈ 595 nm). bio-rad.comcarlroth.com The number of CBBG-250 molecules that bind to a protein is roughly proportional to the number of positive charges on the protein. interchim.fr

While the interaction with proteins is predominant, studies have also shown that this compound can bind to nucleic acids. Both DNA and RNA have been observed to bind the dye, although the color yield is significantly lower than that for proteins like bovine serum albumin (BSA). nih.govresearchgate.net The interaction with the negatively charged phosphate (B84403) backbone and hydrophobic regions of the DNA helix is thought to be possible, though weaker than the interaction with proteins. nih.govresearchgate.net

Spectroscopic techniques have been instrumental in elucidating the binding parameters of this compound with proteins, most notably with the model protein Bovine Serum Albumin (BSA). Fluorescence quenching studies show that CBBG-250 can quench the intrinsic fluorescence of BSA upon forming a complex. researching.cnresearchgate.netmdpi.com

The nature of this quenching has been investigated, with some studies suggesting a static quenching mechanism, where a non-fluorescent ground-state complex is formed, while others point to a dynamic quenching mechanism resulting from collisional encounters between the dye and the protein. researching.cnmdpi.com The binding constant (Kₐ), which indicates the affinity of the dye for the protein, and the number of binding sites (n) have been determined at various temperatures. For instance, one study reported a Kₐ of 4.20 x 10⁴ M⁻¹ with a single binding site (n ≈ 1) for the CBB-BSA complex at 302 K. mdpi.com Another study calculated Kₐ values that decreased with increasing temperature, from 5.03 x 10⁴ M⁻¹ at 298 K to 1.99 x 10⁴ M⁻¹ at 313 K, also with a 1:1 molar ratio. researchgate.net

Thermodynamic parameters derived from these studies provide insight into the forces driving the interaction. Negative enthalpy (ΔH) and entropy (ΔS) changes have been reported, suggesting that hydrogen bonds and van der Waals forces play a dominant role in the binding process. researching.cnresearchgate.net In contrast, another study's thermodynamic analysis indicated that hydrophobic forces were the primary drivers of the interaction. mdpi.com

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the direct determination of thermodynamic parameters. researchgate.netjove.comacs.org For the interaction between CBBG-250 and BSA, ITC analysis has yielded an enthalpy change (ΔH) of -45.32 kJ·mol⁻¹ and an entropy change (ΔS) of -139.18 J·mol⁻¹·K⁻¹, confirming that the interaction is enthalpically driven and characterized by the formation of hydrogen bonds and van der Waals interactions. researchgate.net

ProteinTechniqueTemperature (K)Binding Constant (Kₐ) (M⁻¹)Binding Sites (n)ΔH (kJ·mol⁻¹)ΔS (J·mol⁻¹·K⁻¹)Reference
Bovine Serum Albumin (BSA)Fluorescence Spectroscopy3024.20 x 10⁴0.96-- mdpi.com
Bovine Serum Albumin (BSA)Fluorescence, UV-Vis, ITC2985.03 x 10⁴~1-45.32-139.18 researchgate.net
Bovine Serum Albumin (BSA)Fluorescence, UV-Vis, ITC3082.84 x 10⁴~1-45.32-139.18 researchgate.net
Bovine Serum Albumin (BSA)Fluorescence Spectroscopy, FT-IR, CD----4.38-6.16 researching.cn

Computational modeling provides molecular-level insights that complement experimental data. unige.chcarlosborca.com Molecular docking simulations have been used to visualize and analyze the interaction between this compound (CBBG-250) and BSA. researching.cn These studies confirm that the binding process induces conformational changes in the protein. Specifically, the addition of CBBG-250 was shown to decrease the α-helical content of BSA. researching.cn The modeling identified hydrogen bonding and van der Waals forces as key interactions, corroborating the findings from spectroscopic and calorimetric experiments. researching.cn The diphenylamine (B1679370) structure and amino acid residues of the dye were found to have strong van der Waals forces, while the phenyl sulphonic acid group engages in electrostatic and hydrogen bond interactions with basic amino acid residues on the protein. researchgate.net These computational approaches are crucial for understanding the specific orientation and fit of the ligand within the protein's binding pocket, offering a static but detailed picture of the complex. oup.commaynoothuniversity.ie

Spectroscopic and Calorimetric Studies of Binding Affinities and Stoichiometry

Uptake and Transport Mechanisms in Model Cellular Systems (Excluding Clinical Studies)

Detailed studies specifically investigating the uptake and transport mechanisms of this compound in model cellular systems are not extensively available in the reviewed literature. However, the general principles of how charged molecules and nanoparticles enter cells can provide a hypothetical framework. Cellular uptake can occur through various pathways, including endocytosis (such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis) and direct translocation across the plasma membrane. nih.govwilhelm-lab.comscience.gov

The cell membrane acts as a significant barrier to charged, hydrophilic molecules like this compound. Passive diffusion across the lipid bilayer is generally unfavorable for such compounds. Therefore, cellular entry, if it occurs, is likely mediated by specific transport mechanisms. acs.org For many molecules, entry is an energy-dependent process involving endocytic pathways. dovepress.com In these pathways, the cell membrane engulfs the substance to form intracellular vesicles. wilhelm-lab.com The specific pathway utilized often depends on the physicochemical properties of the molecule and the cell type. nih.gov For instance, positively charged polymers have been shown to interact with negatively charged lipids on the cell membrane, facilitating entry. dovepress.com The presence of serum proteins, such as albumin, in the culture medium can also influence cellular uptake; molecules bound to albumin may be co-transported into cells via endocytosis of the protein. acs.org Without specific experimental data for this compound, its membrane permeability and entry pathways in living cells remain speculative.

Once inside a cell, the journey of a molecule continues as it is trafficked to various subcellular compartments. This process is highly regulated and determines the molecule's ultimate biological effect. researchgate.net Following endocytosis, molecules are often trafficked through the endo-lysosomal pathway. wilhelm-lab.com They are initially contained within early endosomes, which can then mature into late endosomes and subsequently fuse with lysosomes. nih.gov The acidic environment and enzymatic content of lysosomes can lead to the degradation of the internalized cargo. wilhelm-lab.com Some molecules possess mechanisms to escape the endo-lysosomal pathway and reach other destinations like the cytoplasm, nucleus, or mitochondria. dovepress.com The specific subcellular localization is dictated by molecular signals and interactions within the cell. researchgate.net Currently, there is a lack of published research detailing the specific subcellular localization or intracellular dynamics of this compound.

Investigation of Membrane Permeability and Cellular Entry Pathways

Interactions with Environmental Colloids and Particulates

The interaction of dyes with environmental solids such as soil, sediments, and other particulates is critical for understanding their environmental fate and transport. While specific studies on this compound are limited, research on related dyes provides valuable insights. The adsorption of dyes onto surfaces is a key process, influenced by factors like the pH of the medium, the surface chemistry of the adsorbent, and the chemical structure of the dye. iwaponline.com

Studies on a related compound, Basic Blue 41, have shown its adsorption onto materials like Salda mud and activated carbon. researchgate.net The adsorption capacity is heavily dependent on pH. For cationic (basic) dyes, adsorption often increases at higher pH values, where the surface of many environmental adsorbents becomes more negatively charged, enhancing electrostatic attraction. researchgate.net

Conversely, for anionic dyes like this compound, adsorption is generally more favorable at lower pH. At low pH, the adsorbent surface may become protonated and thus positively charged, facilitating the binding of the anionic dye. Furthermore, the functional groups on the adsorbent surface, such as hydroxyl and carboxylic acid groups, can participate in hydrogen bonding with the dye molecule. maynoothuniversity.ie For example, the adsorption of another anionic dye, Acid Blue 25, on agricultural waste was found to rely on hydrogen bonding interactions. maynoothuniversity.ie The interaction of dyes with colloidal particles can lead to aggregation and sedimentation, which affects their mobility in aquatic systems. acs.org The adsorption process is often complex, involving a combination of physical interactions like electrostatic forces, hydrogen bonding, and van der Waals forces. iwaponline.com

Adsorption onto Nanoparticles, Microplastics, and Natural Organic Matter

The interaction of this compound and similar dyes with various environmental particles is predominantly governed by adsorption, a surface phenomenon where the dye molecules accumulate on the surface of a solid. This process is critical for understanding the fate and transport of the dye in aquatic systems and for developing effective remediation technologies. The efficiency and mechanism of adsorption are influenced by the properties of both the dye and the adsorbent material, such as nanoparticles, microplastics, and natural organic matter.

Nanoparticles

Engineered nanoparticles are widely investigated for their potential to remove dyes like this compound from wastewater due to their high surface-area-to-volume ratio and tunable surface chemistry.

Zeolite/Fe3O4 Nanocomposites: A study on the removal of Basic Blue 41, a cationic dye, utilized a zeolite/Fe3O4 nanocomposite adsorbent. researchgate.net The efficiency of the adsorption process was found to increase with longer reaction times, higher pH, and greater adsorbent dosage. researchgate.net Conversely, an increase in the initial dye concentration led to a decrease in removal efficiency. researchgate.net Under optimal conditions (pH 9, 100 mg/L initial concentration, 3 g/L adsorbent dose, 60 min), a removal efficiency of 71.4% was achieved. researchgate.net The adsorption kinetics followed a pseudo-second-order model, while the isotherm data were best described by the Freundlich model, suggesting multilayer adsorption on a heterogeneous surface. researchgate.net

Mesoporous Silica (B1680970) (MCM-41): Modified mesoporous silica materials are effective adsorbents for acid dyes. For instance, MCM-41 functionalized with amino groups (OMS-NH2) showed a high adsorption capacity and strong affinity for Acid Blue 25. acs.org This selectivity is attributed to the electrostatic attraction between the anionic sulfonate groups of the acid dye and the protonated amine groups on the adsorbent surface. In contrast, studies on Acid Blue 62 with polypyrrole (PPy) and polyaniline (PAni) loaded onto MCM-41 showed that the PPy/MCM-41 nanocomposite was more efficient. tandfonline.com The maximum adsorption capacity (qm) for Acid Blue 62 was 55.55 mg/g, with the Langmuir isotherm providing the best fit, indicating monolayer adsorption. tandfonline.comresearchgate.net The process was spontaneous, endothermic, and followed pseudo-second-order kinetics. tandfonline.comresearchgate.net

Magnetic Nanoparticles (Fe2O3/Fe3O4): Magnetic nanocomposites have been used for the removal of Acid Blue 342. ekb.eg The maximum removal was observed at a pH of 6.3. ekb.eg A decrease in adsorption occurred at higher pH values due to increased electrostatic repulsion between the anionic dye and the negatively charged nanoparticle surface. ekb.eg

Interactive Table: Adsorption Parameters for Dyes on Nanoparticle Adsorbents

DyeAdsorbentAdsorption ModelMax. Adsorption Capacity (q_m)Optimal pHKinetic ModelReference
Basic Blue 41Zeolite/Fe3O4 NanocompositeFreundlich71.4% Removal9Pseudo-second-order researchgate.net
Acid Blue 62PPy/MCM-41 NanocompositeLangmuir55.55 mg/g2Pseudo-second-order tandfonline.comresearchgate.net
Acid Blue 25Amino-functionalized MCM-41LangmuirHigh Affinity2-4- acs.orgmdpi.com
Acid Blue 342Fe2O3/Fe3O4 MNPs--6.3- ekb.eg

Microplastics

Microplastics, ubiquitous environmental contaminants, can act as vectors for other pollutants, including dyes. The adsorption of dyes onto microplastics is influenced by the polymer type, particle size, and surface properties, which can be altered by environmental weathering.

Research indicates that the adsorption process between microplastics and organic compounds in sludge involves hydrophobic interactions and π-π electron-donor-receptor interactions. pjoes.com A study on polystyrene microplastics found that their presence decreased the adsorption of Pb(II) onto soil, with larger microplastic particles showing a greater inhibitory effect. acs.org While direct studies on this compound are limited, research on other dyes like Methylene Blue shows that polyethylene (B3416737) microplastics can serve as effective adsorbents, with removal influenced by microplastic size and type (LDPE vs. HDPE). researchgate.net The adsorption mechanism for anionic dyes like this compound onto typically hydrophobic and often negatively charged microplastic surfaces is likely complex, possibly involving surface defects, additives within the plastic, or interactions with biofilms that form on the plastic surface.

Natural Organic Matter

Natural organic matter, such as humic substances and materials derived from agricultural waste, can also adsorb dyes.

Brick Waste: Brick waste, a low-cost adsorbent, has been shown to effectively remove Basic Blue 41. arabjchem.org The removal capacity was enhanced by treating the brick waste with a base, which likely increased the number of negatively charged binding sites. arabjchem.org The maximum removal of 60–70 mg/g was achieved, with smaller particle sizes leading to higher adsorption. arabjchem.org The process followed the Langmuir isotherm and a pseudo-second-order kinetic model. arabjchem.org

Bituminous Shale: This natural material was also effective in adsorbing Basic Blue 41, with smaller particle sizes and higher temperatures increasing the adsorption capacity. researchgate.net The experimental data were well-represented by the Langmuir isotherm. researchgate.net

Agricultural Waste: Pomelo pith has been studied for the removal of the anionic dye Acid Blue 25. mdpi.com The adsorption process was found to be rate-limited by intraparticle diffusion and followed pseudo-second-order kinetics. mdpi.com The interaction was attributed primarily to hydrogen bonding with functional groups like carboxylic acid, amines, and hydroxyl groups on the adsorbent's surface. mdpi.com

Flocculation and Aggregation Dynamics in Complex Aqueous Systems

Flocculation is a process where destabilized colloidal particles (like dye molecules) are induced to come together, form larger aggregates called "flocs," and then separate from the liquid phase, often by sedimentation. mdpi.com This process is a common and effective method for treating wastewater containing dyes. rsc.org

The dynamics of flocculation for anionic dyes like this compound are heavily dependent on the type of flocculant used and the solution's chemistry, especially pH. Cationic polymers are often used as flocculants for anionic dyes. The mechanism involves charge neutralization and bridging.

A study on the removal of Acid Blue 113 using a cationic copolymer, poly(n-hexadecyl-4-vinylpyridinium bromide) [P4VP-C16Br], demonstrated the effectiveness of flocculation. physchemres.orgphyschemres.org The process was very rapid, and a removal ratio of over 98% was achieved within a wide pH range of 2-8. physchemres.org The efficiency of removal was highest at lower pH values. physchemres.org This is because at low pH, the anionic dye is fully deprotonated, maximizing its negative charge, while the cationic polymer is protonated, leading to strong electrostatic attraction that facilitates flocculation. physchemres.org

Aggregation dynamics can also refer to the self-aggregation of dye molecules in solution. Acid dyes, which often possess aromatic rings and charged groups, can form aggregates (dimers or higher-order oligomers) in aqueous solutions, especially at high concentrations. This aggregation behavior can be influenced by factors such as pH, temperature, and the presence of electrolytes or other organic molecules. researchgate.net Acid-triggered aggregation has been observed in other systems like carbon dots, where protonation leads to assembly via hydrogen bonding. researchgate.net While specific studies on the aggregation dynamics of this compound are not prevalent, its molecular structure suggests a potential for such interactions, which would, in turn, affect its adsorption and flocculation behavior.

Interactive Table: Flocculation Efficiency for Anionic Dyes

DyeFlocculant/CoagulantOptimal pHRemoval EfficiencyKey FindingReference
Acid Blue 113[P4VP-C16Br]2-8>98%Removal weakened as pH increased. physchemres.orgphyschemres.org
Bemacid Marine N-5R (Acid Dye)Aluminum Sulfate (Coagulant) & Superfloc 8396 (Flocculant)6.592.3%Part of a combined coagulation-flocculation-sedimentation process. mdpi.com

Advanced Applications in Chemical and Materials Science

Functional Dyes for Advanced Optical Materials

The distinct molecular structure and chromophoric properties of dyes like Acid Blue 41 make them candidates for advanced optical materials.

The field of non-linear optics (NLO) investigates how materials interact with high-intensity light, leading to applications in frequency conversion, optical switching, and other photonic technologies. While organic dyes with extensive π-conjugated systems are often studied for their NLO properties, specific research detailing the non-linear optical characteristics and applications of this compound is not extensively documented in publicly available scientific literature. Studies have been conducted on other dyes within the "Acid Blue" family, but dedicated analysis of this compound's NLO response remains a field for future investigation.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor. While blue dyes are of interest for their ability to absorb light in the red and near-infrared regions of the solar spectrum, there is limited specific research on the application of this compound as a primary sensitizer in DSSCs. aafs.org Although some acid dyes, such as Acid Blue 145, have been explored for their potential as sensitizing agents in solar cells, the performance and viability of this compound in this role have not been established in the available literature. americanchemicalsuppliers.com The development of efficient and stable blue sensitizers remains an active area of research, primarily focusing on newly synthesized organic molecules rather than existing commercial dyes like this compound. aafs.org

Investigation of Non-Linear Optical Properties and Applications

This compound in Chemical Sensing and Biosensing Platforms

The ability of this compound to interact with specific biological structures and respond to chemical environments has led to its investigation in sensing applications.

This compound has demonstrated potential as a valuable tool in bioimaging and as a fluorescent probe for specific biological targets. americanchemicalsuppliers.com Compounds based on anthracene (B1667546) derivatives, like this compound, are often recognized for their fluorescent capabilities. solubilityofthings.com Its fluorescent properties have been leveraged to selectively stain and visualize specific cellular components and pathological protein aggregates. americanchemicalsuppliers.com

Key research findings indicate two promising applications:

Mitochondrial Staining: The dye has been shown to selectively stain mitochondria in living cells, enabling researchers to study mitochondrial dynamics and function. americanchemicalsuppliers.com

Amyloid Fibril Detection: this compound has been used as a fluorescent probe for the detection of amyloid fibrils, which are protein aggregates associated with several neurodegenerative diseases. americanchemicalsuppliers.com

The utility of this compound in these areas highlights its potential for development into more sophisticated diagnostic and research tools.

Application Area Target Analyte/Structure Function of this compound Significance
BioimagingMitochondriaSelective fluorescent stainStudy of mitochondrial function and dynamics in live cells. americanchemicalsuppliers.com
DiagnosticsAmyloid FibrilsFluorescent probeDetection of protein aggregates linked to neurodegenerative diseases. americanchemicalsuppliers.com

Electrochemical sensors utilize chemical reactions that produce an electrical signal to detect specific analytes. While the electrochemistry of this compound has been a subject of study, the focus has been on its degradation rather than its use as a sensing element. Research has extensively investigated the electrochemical oxidation of this compound on various anodes, primarily for the purpose of treating wastewater containing this dye. semanticscholar.orgresearchgate.net These studies confirm that the molecule is electrochemically active, but there is a lack of available research focused on creating electrochemical sensors based on this compound or its derivatives for the detection of other analytes.

Development of Fluorescent Probes for Specific Analyte Detection

Integration into Smart Materials and Responsive Systems

Smart materials are designed to change their properties in response to external stimuli. Dyes are often incorporated into these materials to provide a visual indication of a change. Patent literature suggests the potential inclusion of this compound in a long list of possible indicators for responsive systems, such as dosimeters for monitoring ethylene (B1197577) oxide sterilization. google.comgoogle.com In such a system, a reaction triggered by ethylene oxide would cause the indicator dye to change color, providing a simple, visual confirmation of sterilization. google.com

However, in the broader context of materials science research, this compound is more frequently used as a model pollutant. Studies often involve its removal from aqueous solutions using novel adsorbent materials like biochar-based composites and modified polymers. mdpi.comx-mol.netuaf.edu.pk This indicates that while the dye interacts with various materials, its role is typically that of a target for removal rather than a functional component integrated into a smart or responsive system.

Chromogenic and Thermochromic Applications for Dynamic Displays

Chromogenic materials are substances that can change color in response to an external stimulus. This color change is typically reversible. Thermochromism is a specific type of chromogenism where the stimulus is a change in temperature. These properties are of significant interest for applications in "smart" windows, sensors, and dynamic displays.

Photochromic and Electrochromic Systems Utilizing this compound

Photochromism is a light-induced reversible color change, while electrochromism is a reversible color change produced by an applied voltage. These phenomena are the basis for technologies like self-darkening lenses, electrochromic mirrors, and low-power information displays.

Despite the anthraquinone (B42736) structure of this compound, which is a feature in some electrochromic and photochromic molecules, a review of published literature reveals no specific studies where this compound is utilized as the active component in photochromic or electrochromic systems. Research in these fields tends to focus on other specifically designed molecular structures.

Catalytic Applications and Photocatalysis

Photocatalysis is a process where a light-absorbing substance, a photocatalyst, accelerates a chemical reaction. In many cases, organic dyes can act as photocatalysts or photosensitizers, absorbing visible light and transferring the energy to initiate chemical transformations.

This compound is a sulfonated anthraquinone dye. americanchemicalsuppliers.comchemnet.com This class of compounds, specifically water-soluble anthraquinone sulfonates, has been investigated for photocatalytic applications due to their ability to absorb light and engage in electron or energy transfer processes. researchgate.netuni-regensburg.denih.govnih.gov However, research focusing specifically on this compound as a primary photocatalyst is limited. The available literature predominantly discusses the photocatalytic degradation of this compound, where it is treated as a model pollutant to be broken down by other photocatalytic materials, such as titanium dioxide (TiO₂) or metal-organic frameworks (MOFs). colab.wsbohrium.comresearchgate.netscientific.net

Use as a Photosensitizer in Organic Reaction Mechanisms

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process, without itself being consumed. Organic dyes are often explored for this role in synthesis because they can absorb light in the visible spectrum and initiate reactions under mild conditions.

While related anthraquinone sulfonates are known to act as photosensitizers for reactions like the oxidation of alcohols or the degradation of other organic compounds, specific studies detailing the use of this compound as a photosensitizer to drive specific organic reaction mechanisms were not identified in the surveyed literature. rsc.orgmdpi.comresearchgate.net The primary focus of existing research remains on its removal from wastewater rather than its application in synthetic chemistry.

Role in Visible-Light-Driven Organic Transformations

Visible-light-driven chemistry is a rapidly growing field in green chemistry, aiming to use light as a sustainable energy source to perform organic transformations. The role of a photosensitizer is crucial in capturing this light energy.

A detailed literature search did not uncover specific examples or research dedicated to the role of this compound in promoting visible-light-driven organic transformations. The potential for this compound to act in this capacity can be inferred from its chemical class, but dedicated studies to explore and optimize this function are not currently available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of dye molecules. These calculations provide a fundamental understanding of the relationship between a molecule's structure and its observed properties, such as color and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Acid Blue 41, DFT calculations can determine its optimized geometry, vibrational frequencies, and a host of electronic properties derived from its molecular orbitals and electron density distribution.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and the wavelength of maximum absorption. acs.orgnih.gov For anthraquinone (B42736) dyes, the HOMO and LUMO are often localized on different parts of the molecule, indicating charge transfer characteristics upon excitation. mdpi.com

Natural Bond Orbital (NBO) analysis and Mulliken charge population analysis are further techniques used within the DFT framework. biointerfaceresearch.comrsc.org These analyses provide information on the charge distribution across the molecule, identifying atomic sites that are electron-rich or electron-deficient. This information is crucial for predicting how this compound will interact with other molecules, such as water, or with the functional groups on a solid surface. researchgate.net For instance, the sulfonate groups (SO₃⁻) in this compound are expected to have a significant negative charge, making them likely sites for electrostatic interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Anthraquinone Dye

ParameterDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-3.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO2.5 to 4.0 eV
Dipole Moment (µ)Measure of molecular polarity5 to 15 Debye

Note: The values in this table are representative of typical anthraquinone dyes and are for illustrative purposes. Specific calculations for this compound would be required for precise values.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra. oup.comrsc.orgdoi.org The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a ground electronic state to an excited state.

TD-DFT calculations can predict the vertical excitation energies and the corresponding oscillator strengths for the electronic transitions of a molecule. whiterose.ac.uk The excitation energy is related to the wavelength of maximum absorption (λmax), and the oscillator strength is related to the intensity of the absorption band. For anthraquinone dyes, TD-DFT studies have been successfully used to predict their visible spectra. aip.orgresearchgate.netnih.gov The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental UV-Vis spectra. nih.gov Studies have shown that hybrid functionals often provide reliable predictions for the λmax of these dyes, especially when solvent effects are included in the computational model. researchgate.netnih.gov

Table 2: Example of TD-DFT Spectroscopic Prediction for a Blue Anthraquinone Dye

TransitionCalculated Excitation Energy (eV)Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2.076000.45HOMO → LUMO
S₀ → S₂2.584800.15HOMO-1 → LUMO
S₀ → S₃3.104000.05HOMO → LUMO+1

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. The values are typical for a blue-colored dye and are not specific to this compound.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Molecular Dynamics (MD) Simulations of Solution Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as conformational changes, solvation, and adsorption.

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model the dye in an explicit solvent environment, such as water, to study how the solvent molecules arrange themselves around the dye (the solvation shell). acs.orgmdpi.com These simulations can reveal the nature and strength of interactions, like hydrogen bonds between the dye's functional groups (e.g., sulfonate, amine, and hydroxyl groups) and water molecules. acs.org

MD simulations are particularly powerful for investigating the adsorption of dye molecules onto solid surfaces, a process central to both dyeing textiles and removing dyes from wastewater. nih.govrsc.orgacs.org A simulation box can be constructed containing a model of an adsorbent surface (e.g., cellulose (B213188), silica (B1680970), or activated carbon), the dye molecule, and solvent molecules. nih.govresearchgate.netplos.org

By running the simulation, one can observe the entire adsorption process, from the diffusion of the dye in the bulk solution to its final binding on the surface. nih.gov The simulation can provide the binding free energy, which indicates the strength of the adsorption. It also reveals the preferred orientation of the dye on the surface and identifies the specific interactions responsible for binding, such as electrostatic interactions, hydrogen bonds, and van der Waals forces. rsc.orgrandallcygan.com For this compound, simulations could clarify the role of the sulfonate groups in electrostatic attraction to a positively charged surface or the role of the aromatic rings in π-π stacking interactions with a graphitic surface like activated carbon. rsc.org

Solvation Effects and Conformational Analysis in Various Solvent Systems

Advanced Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govspringernature.com These models are valuable for predicting the properties of new or untested compounds and for understanding the structural features that govern a particular outcome.

For a class of dyes like the anthraquinones, a QSAR model could be developed to predict properties such as color, lightfastness, biodegradability, or affinity for a particular fiber. nih.govnih.govresearchgate.netmdpi.com The process involves:

Assembling a dataset of compounds with known properties.

Calculating a set of numerical descriptors for each molecule that encode its structural, electronic, or physicochemical features. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges) or from the 2D/3D structure of the molecule. nih.gov

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the property of interest.

For acid dyes, studies have shown that descriptors like molecular weight and HOMO energy can be dominant parameters in controlling properties like biodegradability. nih.gov For anthraquinone dyes, 4D-QSAR methods have been used to model their affinity for cellulose fibers, providing insights into the molecular motifs that are important for binding. nih.govmdpi.com Such models could be applied to this compound to predict its behavior based on its structural descriptors, contributing to the rational design of new dyes with improved performance characteristics. springernature.com

Prediction of Spectroscopic Signatures and Reactivity Profiles

Computational chemistry enables the prediction of spectroscopic data, which is crucial for the identification and characterization of dyes. For anthraquinone dyes such as this compound, techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate electronic absorption spectra. These calculations can predict the maximum absorption wavelength (λmax), which corresponds to the color of the dye. For instance, computational studies on similar dye molecules have shown that the choice of functional and basis set within the DFT framework significantly influences the accuracy of the predicted λmax values when compared to experimental data.

Reactivity profiles of molecules can also be elucidated through computational means. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and accepting abilities, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These parameters are instrumental in understanding the interactions of this compound with other chemical species, such as its binding to textile fibers or its degradation pathways.

While specific computational studies detailing the spectroscopic and reactivity profiles of this compound are not extensively available in the public domain, the principles are well-established. For example, studies on other dye molecules demonstrate how computational methods can predict the effects of pH on their electronic structure and color. scribd.com

Table 1: Predicted Spectroscopic and Reactivity Descriptors for a Hypothetical Anthraquinone Dye (Illustrative)

Computational MethodParameterPredicted ValueSignificance
TD-DFTλmax605 nmCorresponds to the blue color in the visible spectrum.
DFTHOMO Energy-6.2 eVIndicates the electron-donating capacity.
DFTLUMO Energy-2.5 eVIndicates the electron-accepting capacity.
DFTHOMO-LUMO Gap3.7 eVRelates to chemical reactivity and stability.

Note: The data in this table is illustrative and based on typical values for similar anthraquinone dyes. Specific computational studies on this compound are required for precise values.

Computational Design Principles for Novel this compound Analogs

The true power of computational chemistry lies in its predictive capabilities for designing novel molecules. By understanding the structure-property relationships of this compound, new analogs with enhanced properties such as improved lightfastness, color intensity, or binding affinity to specific substrates can be designed. mdpi.com

The process of computational design involves:

Establishing a Baseline: The electronic and structural properties of the parent molecule, this compound, are calculated to serve as a reference.

In Silico Modification: The structure of this compound is systematically modified in the computer by adding, removing, or substituting different functional groups at various positions on the anthraquinone core or its side chains.

Property Prediction: For each new analog, the key properties of interest (e.g., λmax, HOMO-LUMO gap, solubility) are computationally predicted.

Virtual Screening: The library of designed analogs is then screened to identify candidates that exhibit the desired property improvements.

For example, introducing electron-donating groups (like -NH2 or -OH) or electron-withdrawing groups (like -NO2 or -CN) at specific positions on the anthraquinone ring can systematically shift the absorption spectrum, thereby tuning the color of the dye. Computational models can predict these shifts with reasonable accuracy, guiding synthetic chemists to focus on the most promising candidates and reducing the need for extensive trial-and-error experimentation. The relationship between a molecule's structure and its properties is a fundamental concept in the design of high-performance materials. mdpi.com

Furthermore, computational docking simulations can be used to predict the binding affinity of novel this compound analogs to textile fibers like nylon. These simulations model the interactions between the dye molecule and the polymer chains of the fiber, helping to design dyes with stronger and more durable binding characteristics.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Acid Blue 41 Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize dye chemistry research, offering powerful predictive tools to enhance efficiency and discovery. While specific studies on this compound are nascent, the methodologies being developed for other dyes provide a clear roadmap for future investigations.

Beyond process optimization, AI is being employed to design novel dyes and predict their properties. p2infohouse.org Neural networks can be trained on databases of molecular structures and their corresponding activities to identify patterns that correlate with desired attributes, such as toxicity or adsorption behavior. p2infohouse.orgmdpi.com For instance, networks have successfully learned to differentiate between mutagenic and non-mutagenic azo dyes based on their structural features. p2infohouse.org This approach could be used to screen for modifications to the this compound structure to enhance its performance or reduce its environmental footprint. Furthermore, ML algorithms are proving invaluable in modeling and predicting the efficiency of dye degradation and adsorption processes, which are crucial for environmental remediation. mdpi.comrsc.orgmdpi.com By analyzing variables like pH, initial dye concentration, and adsorbent surface area, these models can forecast the performance of water treatment systems and accelerate the development of effective remediation strategies for effluents containing this compound. mdpi.commdpi.com

AI/ML Model TypeApplication in Dye ResearchKey Findings / Performance MetricsReference
Neural NetworkPredicting dry fabric color from wet samplesDemonstrated a low median error (0.7) using the CIEDE2000 color difference formula, outperforming other models. ncsu.edu ncsu.edu
Fuzzy Neural NetworkPredicting molecular properties (e.g., mutagenicity)Successfully learned to differentiate between mutagenic and non-mutagenic azo dyes based on structural and physical properties. p2infohouse.org p2infohouse.org
Random ForestModeling dye adsorption onto activated carbonIdentified initial concentration and adsorbent surface area as the most influential variables for adsorption efficiency. mdpi.com mdpi.com
Multilayer Perceptron Neural Network (MLPNN)Predicting dye removal in water treatmentWidely used model due to high predictability and adaptability in adsorptive systems for wastewater treatment. mdpi.com mdpi.com

Sustainable Synthesis and Circular Economy Approaches for Dye Chemistry

The chemical industry is undergoing a significant shift towards green chemistry and circular economy principles, and the synthesis of dyes like this compound is a prime area for innovation. The traditional synthesis of this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with N-(4-aminophenyl)-N-methylacetamide in the presence of a copper salt. chemicalbook.com Future research will focus on developing more sustainable pathways that minimize waste, avoid hazardous reagents, and utilize renewable feedstocks.

A key aspect of this evolution is the adoption of circular economy models, where waste is minimized and materials are kept in use for as long as possible. For the dye industry, this involves several strategies:

Dye Recovery and Reuse: Implementing closed-loop systems to recover and reuse unfixed dye from wastewater, reducing both pollution and the need for new dye synthesis. gnest.org

Bioremediation: Utilizing microorganisms like white-rot fungi, which produce enzymes capable of degrading complex dye molecules, to treat effluents. ecronicon.netjetir.org This biological approach is often more cost-effective and produces less sludge than conventional physicochemical methods. ecronicon.netjetir.org

Development of Biodegradable Dyes: Research into new dye structures that are inherently biodegradable would significantly reduce the environmental persistence of colorants. gnest.org

Green Synthesis: The principles of green chemistry are being applied to the synthesis of materials used in dye remediation, such as the eco-friendly synthesis of zinc oxide nanoparticles from pomegranate peel extract for the degradation of acidic dyes. cmu.ac.th This same ethos can be applied to the synthesis of the dyes themselves, seeking to replace harsh chemicals and high-energy processes with biocatalytic routes or more benign chemical methods.

These approaches collectively aim to transform the lifecycle of dyes like this compound from a linear model of "take-make-dispose" to a circular one that prioritizes resource efficiency and environmental protection. gnest.orgmdpi.com

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering

Addressing the challenges associated with industrial dyes requires a multidisciplinary approach that integrates expertise from chemistry, materials science, and environmental engineering. ucpress.edu Research on this compound and similar dyes increasingly demonstrates the power of this convergence, particularly in the area of environmental remediation.

Chemistry provides the fundamental understanding of the dye's structure, properties, and reaction mechanisms. Studies detailing the photocatalytic degradation pathways of acidic dyes, for example, rely on advanced analytical chemistry techniques to identify intermediate compounds formed during the breakdown of the dye's complex structure. acs.org

Materials Science contributes to the development of novel materials with enhanced capabilities for dye removal. Researchers have engineered a variety of advanced materials for the remediation of Acid Blue dyes, including:

Nanocomposites: Materials such as polypyrrole/MCM-41 (PPy/MCM-41) and polyaniline/MCM-41 (PAni/MCM-41) have been synthesized and show significant capacity for adsorbing acidic dyes from aqueous solutions. tandfonline.comtandfonline.comresearchgate.net

Metal-Organic Frameworks (MOFs): A biocompatible photocatalyst based on a Carbon Quantum Dots@MOF-808 nanocomposite has been used for the visible-light degradation of this compound. researchgate.net

Engineered Adsorbents: Porous acid-activated clay heterostructures and polyaniline/magnetic oxide composites have been developed as effective adsorbents for removing acid dyes from water. mdpi.comnih.gov

Nanoparticles: Green-synthesized zinc oxide nanoparticles have been successfully used for the remediation of acid dyes. cmu.ac.th

Environmental Engineering focuses on the practical application of these chemical principles and advanced materials to solve real-world pollution problems. This involves designing and optimizing treatment systems, such as electrochemical degradation reactors with specialized anodes (e.g., Ti/Sb-SnO2) or photocatalytic setups, to efficiently remove this compound from industrial wastewater. mdpi.comscientific.net Engineering studies also investigate the kinetics and thermodynamics of adsorption and degradation processes to ensure the scalability and cost-effectiveness of the proposed solutions. researchgate.netscirp.org The synergy between these fields is crucial for creating effective, end-to-end solutions for managing dye pollution.

Material/TechnologyStudy FocusKey Finding / EfficiencyRelevant Disciplines
Carbon Quantum Dots@MOF-808Photocatalytic DegradationEffective as a biocompatible photocatalyst for this compound under visible light. researchgate.netChemistry, Materials Science
ZnO NanoparticlesPhotocatalytic DegradationSuccessfully applied to the degradation of Acid Blue dyes. cmu.ac.thacs.orgChemistry, Environmental Engineering
AC-TiO₂ CompositePhotocatalytic DegradationDemonstrated high efficiency for degrading Basic Blue 41, a related dye, under UV irradiation. mdpi.comMaterials Science, Env. Engineering
Ti/Sb-SnO₂ AnodeElectrochemical DegradationEffective for color and COD removal from this compound wastewater. scientific.netChemistry, Environmental Engineering
PPy/MCM-41 & PAni/MCM-41AdsorptionShowed good adsorption capacity for acid dyes, fitting well with isotherm and kinetic models. tandfonline.comtandfonline.comChemistry, Materials Science
Porous Acid-Activated ClayAdsorptionHigh removal capabilities (up to 300 mg/g) for Basic Blue 41. mdpi.comMaterials Science, Env. Engineering

Development of Novel Analytical Probes and Sensing Architectures

While primarily used as a colorant, the unique chemical structure and properties of this compound present opportunities for its use in developing novel analytical tools. Future research is expected to explore the modification of the this compound scaffold to create new sensors and probes. Although direct research in this area is limited, developments with other dyes and sensing platforms indicate promising future directions.

Research on the related compound Acid Blue 80 suggests that triphenylmethane (B1682552) and anthraquinone (B42736) dyes could be developed into sensitive and selective analytical tools, for instance, in metal sensing. atamanchemicals.com The core structure of this compound could be functionalized with specific recognition elements to create chemosensors that exhibit a colorimetric or fluorescent response upon binding to a target analyte.

The broader field of sensor development provides a blueprint for how this might be achieved:

Boronic Acid-Based Sensors: Boronic acid compounds are widely used to create fluorescent sensors that can detect carbohydrates and other diol-containing molecules through reversible binding that alters their optical properties. rsc.org

Nucleic Acid-Based Sensors: Advances in nanotechnology have led to the creation of sophisticated sensors using nucleic acid probes that change conformation upon binding to a target, generating a detectable signal. caltech.edursc.org These systems offer high specificity and programmability. rsc.org

Fluorescent Probes: Novel fluorescent probes are constantly being designed for the specific detection of biologically important species like hypochlorous acid, often by coupling a recognition site to a fluorophore. researchgate.net

By drawing inspiration from these emerging sensor architectures, future research could repurpose the chromophoric properties of this compound. This might involve integrating it into smart materials like polymer gels or nanoparticles, or modifying its structure to act as a reporter in novel bio-sensing or environmental monitoring platforms. rsc.org This represents a paradigm shift from viewing the dye solely as a product to seeing it as a potential building block for advanced analytical technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid blue 41
Reactant of Route 2
Reactant of Route 2
Acid blue 41

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.